4-Fluoro-2-hydroxyphenylacetic acid
Overview
Description
4-Fluoro-2-hydroxyphenylacetic acid is a chemical compound with the molecular formula C8H7FO3 . It has a molecular weight of 170.14 and is a pale-yellow to yellow-brown solid . It is primarily used as a precursor for the synthesis of various pharmaceutical agents.
Molecular Structure Analysis
The InChI code for 4-Fluoro-2-hydroxyphenylacetic acid is 1S/C8H7FO3/c9-6-2-1-5 (3-8 (11)12)7 (10)4-6/h1-2,4,10H,3H2, (H,11,12) . This indicates the presence of a fluorine atom at the 4th position and a hydroxyl group at the 2nd position on the phenyl ring.Physical And Chemical Properties Analysis
4-Fluoro-2-hydroxyphenylacetic acid is a pale-yellow to yellow-brown solid . It has a molecular weight of 170.14 .Scientific Research Applications
APE1 Inhibition
Recent studies have explored the inhibitory effects of related compounds on the human apurinic/apyrimidinic endonuclease 1 (APE1). While 4-fluoroindole-2-carboxylic acid (a close analog) was found to inhibit APE1, further investigations are necessary to determine if 4-Fluoro-2-hydroxyphenylacetic acid exhibits similar activity .
Material Science and Surface Modification
Due to its functional groups, 4-Fluoro-2-hydroxyphenylacetic acid can be incorporated into materials for surface modification. It may enhance adhesion, alter wettability, or provide specific chemical reactivity on surfaces.
Mechanism of Action
Target of Action
4-Fluoro-2-hydroxyphenylacetic acid (FHPhA) is a derivative of phenylacetic acid, which is an important component of several biological processes. The primary target of FHPhA is the Phase II and antioxidant enzymes . These enzymes play a crucial role in the detoxification pathways in the liver .
Mode of Action
FHPhA interacts with its targets by increasing the translocation of Nrf2 to the nucleus , which in turn enhances the activity of Phase II and antioxidant enzymes . This interaction results in the amelioration of liver injury induced by Acetaminophen (APAP) overdose .
Biochemical Pathways
The compound affects the yeast Ehrlich pathway , which is involved in the production of 4-Hydroxyphenylacetic acid (4HPAA) from glucose . The pathway’s efficiency is increased by the action of FHPhA, leading to higher levels of 4HPAA .
Result of Action
The molecular and cellular effects of FHPhA’s action include a remarkable increase in oxidative stress markers and peroxynitrite formation . It also results in the activation of Phase II enzymes, which can help to ameliorate APAP-induced liver injury .
properties
IUPAC Name |
2-(4-fluoro-2-hydroxyphenyl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4,10H,3H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYLRXYSJAYKAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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